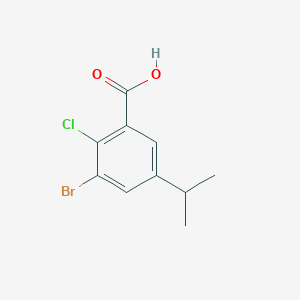
1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene (1-Bromo-4-chloro-2-methylbenzyloxybenzene) is an organobromochloride compound with a wide range of applications in synthetic organic chemistry and materials science. It is an important building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene has numerous scientific research applications. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as an intermediate in the synthesis of other compounds, such as 1,2-dihydroxybenzene, which is used as a reagent in organic synthesis. Additionally, 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene is used in the synthesis of polymers, such as polycarbonate and polyesters.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles in a nucleophilic substitution reaction. This reaction is used in the synthesis of a variety of compounds, as discussed above.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene are not well understood. However, it is known that the compound is toxic if ingested, and it can cause skin irritation and eye irritation. Additionally, the compound has been shown to be a weak mutagen in some studies.
Advantages and Limitations for Lab Experiments
1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene has several advantages for use in lab experiments. It is relatively inexpensive, and it is readily available. Additionally, it is a versatile compound, as it can be used in the synthesis of a variety of compounds. However, there are some limitations to its use in lab experiments. The compound is toxic if ingested, and it can cause skin and eye irritation. Additionally, it can be difficult to handle and store, as it is a volatile compound.
Future Directions
1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene has numerous potential future directions. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and polymers. Additionally, it could be used in the development of new materials, such as polyesters and polycarbonates. Furthermore, it could be used as a starting material for the synthesis of other compounds, such as 1,2-dihydroxybenzene. Finally, it could be used in the development of new catalysts and reagents for use in organic synthesis.
Synthesis Methods
1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene can be synthesized from benzyl alcohol and bromochloromethane in a two-step reaction. In the first step, the benzyl alcohol is reacted with bromochloromethane in a nucleophilic substitution reaction, forming 1-(benzyloxy)-3-bromo-2-chloromethylbenzene. In the second step, the 1-(benzyloxy)-3-bromo-2-chloromethylbenzene is reacted with a base, such as potassium hydroxide, to form 1-(benzyloxy)-4-bromo-3-chloro-2-methylbenzene.
properties
IUPAC Name |
1-bromo-2-chloro-3-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-10-13(8-7-12(15)14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVCTZZIWRJMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














